Hydroxy(2-methylprop-2-enoato-O)zinc

Zinc Reduction Tire Tread Sulfur Vulcanization

Hydroxy(2-methylprop-2-enoato-O)zinc (ZMMA/SR709) is the monobasic zinc salt of methacrylic acid that uniquely enables sulfur-cure activation at drastically reduced zinc loadings. Unlike ZDMA or ZDA, its single methacrylate ligand and zinc center generate efficient polysulfidic crosslinks, allowing replacement of 5 phr ZnO with just 2–2.5 phr while preserving or elevating torque, modulus (300% ↑23% in SSBR/BR tread), scorch safety, and heat-aging resistance. Dual-functionality for mixed sulfur/peroxide lines. Compliant with emerging Euro 7 and REACH zinc-restriction trends.

Molecular Formula C4H8O3Zn
Molecular Weight 169.5 g/mol
CAS No. 63451-47-8
Cat. No. B12083627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy(2-methylprop-2-enoato-O)zinc
CAS63451-47-8
Molecular FormulaC4H8O3Zn
Molecular Weight169.5 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)O.O.[Zn]
InChIInChI=1S/C4H6O2.H2O.Zn/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);1H2;
InChIKeyCJSCLERRDWRJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 20 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy(2-methylprop-2-enoato-O)zinc (CAS 63451-47-8) — Monobasic Zinc Methacrylate for Sulfur-Cured Rubber Activation


Hydroxy(2-methylprop-2-enoato-O)zinc, also referred to as zinc monomethacrylate (ZMMA) or Sartomer SR709, is a monobasic zinc salt of methacrylic acid recognized primarily as a high‑efficiency activator for accelerated sulfur vulcanization [1]. Unlike zinc dimethacrylate (ZDMA, CAS 13189‑00‑9), which bears two methacrylate ligands per zinc and is conventionally employed as a peroxide‑cure co‑agent, this mono‑methacrylate compound has demonstrably enabled 50–80 % reductions in molar zinc content while maintaining or improving key cured‑rubber properties [2].

Why a Scientific Buyer Cannot Simply Interchange Zinc Monomethacrylate with Zinc Dimethacrylate or Other Metal Carboxylates


In sulfur‑cure activation, the identity of the metal center and the ligand structure govern both the kinetics of crosslink formation and the ultimate network architecture. Comparative studies demonstrate that zinc diacrylate (ZDA) provides essentially no cure activation, while zinc dimethacrylate (ZDMA) tends to promote ionic‑cluster reinforcement in peroxide systems rather than efficient sulfur crosslinking [1]. Calcium and magnesium dimethacrylates exhibit negligible activation potency because the zinc center is uniquely effective in forming the polysulfidic intermediates required for sulfur cure [2]. Consequently, substituting the monobasic zinc methacrylate with a generic zinc carboxylate or a different metal salt risks catastrophic loss of crosslink density, scorch safety, and long‑term heat‑aging resistance.

Quantitative Differentiation Evidence for Hydroxy(2-methylprop-2-enoato-O)zinc vs. ZnO, Zinc Diacrylate, and Non‑Zinc Methacrylates


75 % Molar Zinc Reduction in a Tire Tread Formulation with Preserved Crosslink Density and Modulus vs. ZnO

In a silica‑filled SSBR/BR tire tread using a semi‑efficient vulcanization (S‑EV) system, 2.5 phr of hydroxy(2‑methylprop‑2‑enoato‑O)zinc (SR709) replaced 5.0 phr ZnO. Despite a 75 % molar reduction in zinc (0.015 vs. 0.063 mol Zn/100 g polymer), the apparent crosslink density (ODR delta torque) was maintained at 28.1 dNm vs. 27.4 dNm, hardness was equivalent (52 vs. 53 Shore A), and the 300 % modulus increased by 23 % (12.4 vs. 10.1 MPa) [1]. Tensile strength was 17.5 MPa vs. 18.2 MPa (−4 %), and tear strength was 38.0 kN/m vs. 43.9 kN/m (−13 %).

Zinc Reduction Tire Tread Sulfur Vulcanization Crosslink Density

Near‑Doubling of Crosslink Density vs. Zinc Diacrylate, with Unique Scorch Safety

In a cis‑polyisoprene (cis‑PI) model compound cured with TBBS, zinc monomethacrylate (SR709) at molar‑equivalent zinc loading nearly doubled the oscillating‑disk rheometer (ODR) delta torque compared with zinc diacrylate (SR705/ZDA). ZDA displayed no measurable activation – its cure kinetics were indistinguishable from those of a control containing no zinc source [1]. Furthermore, SR709 imparted a considerable increase in scorch time (t₂) relative to both ZnO and ZDA, expanding processing safety margins.

Zinc Diacrylate Activation Efficiency Scorch Safety cis‑Polyisoprene

Shift from Polysulfidic to Mono‑/Disulfidic Crosslinks Reduces Reversion and Compression Set vs. ZnO

Swelling and chemical‑probe desulfuration studies on an NR/BR sidewall formulation revealed a fundamental difference in network architecture: ZnO‑activated vulcanizates contained approximately 60 % polysulfidic crosslinks independent of loading, whereas zinc monomethacrylate (ZMMA) at 10 phr (molar Zn equivalent of 5 phr ZnO) shifted the distribution to a majority of mono‑ and disulfidic linkages [1]. The disulfidic population was consistently elevated in all ZMMA‑activated compounds. This alteration in sulfur rank is directly responsible for the reduced reversion and lower compression set observed with ZMMA activation [2].

Crosslink Architecture Sulfur Rank Reversion Resistance Aging

Inactivity of Calcium and Magnesium Dimethacrylates Confirms Zinc Center Requirement

When tested at equal loading (5 phr) in a cis‑PI/TBBS model formulation, calcium dimethacrylate (CDMA) and magnesium dimethacrylate (MDMA) produced no measurable cure activation. Only the zinc‑based monomethacrylate generated a significant ODR torque increase [1]. This finding aligns with the mechanistic understanding that soluble zinc‑accelerator complexes are essential sulfurating intermediates; calcium and magnesium ions cannot form analogous reactive species.

Metal Center Selectivity Calcium Dimethacrylate Magnesium Dimethacrylate Activation Mechanism

Extended Scorch Time Permits Safer Processing, Even at Drastically Reduced Zinc Loading

In an NBR‑based rubber roll formulation, replacing 5.0 phr ZnO with only 2.0 phr ZMMA (an 80 % molar zinc reduction) increased the scorch time t₂ from 2.8 min to 3.7 min (+32 %), while maintaining crosslink density, modulus, tensile strength, and tear [1]. This counter‑intuitive combination – less metal, yet slower onset of crosslinking – originates from the controlled release of zinc ions from the monomethacrylate ligand, which improves the early‑stage cure safety margin without retarding overall cure rate (t₉₀ 6.5 min vs. 4.9 min).

Processing Safety Scorch Resistance NBR Zinc Reduction

Highest‑Impact Application Scenarios for Hydroxy(2-methylprop-2-enoato-O)zinc Based on Quantitative Evidence


Zinc‑Reduced Green Tire Tread and Sidewall Formulations

Tire developers aiming to comply with Euro 7 and future REACH zinc restrictions can replace 5 phr ZnO with only 2–2.5 phr ZMMA, achieving 75‑80 % lower molar zinc while maintaining ODR delta torque, hardness, and dynamic mechanical properties [1]. In a silica SSBR/BR tread, 300 % modulus actually rose 23 % with ZMMA, and DMA indicated similar 60 °C tan δ for rolling resistance, with a potential improvement in 0 °C tan δ for wet grip [2].

High‑Temperature Resistant Rubber Rolls and Wire‑Coat Compounds

For NBR‑based industrial rolls and NR‑based wire‑coating insulation, ZMMA activation produces a crosslink network dominated by thermally stable mono‑ and disulfidic links [3]. In wire‑coat applications, 5 phr ZMMA retained equivalent tensile strength and tear while reducing molar zinc by 50 % [4]. The elevated scorch resistance (e.g., t₂ extended 32 % in NBR rolls) directly reduces scrap rates in thick‑section molding.

Eco‑Compliant Engineered Rubber Goods (Hoses, Gaskets, Mounts)

Manufacturers transitioning away from zinc oxide for environmental compliance can adopt ZMMA as a direct drop‑in at roughly half the phr loading. In all model formulations studied (NR, BR, SBR, NBR), ZMMA maintained or improved key performance metrics while reducing zinc input by 50–80 % on a molar basis [5]. The shift to shorter sulfur crosslinks further improves long‑term heat‑aging resistance, critical for under‑hood automotive parts.

Peroxide‑Cured Systems Requiring Co‑Agent Activity (Class‑Level Extension)

Although the primary quantitative evidence is established for sulfur‑cure activation, the monomethacrylate structure also provides a reactive unsaturated site that can participate in radical crosslinking in peroxide systems [6]. This dual‑functionality allows formulators to maintain a single‑activator inventory for mixed‑cure production lines, provided that specific peroxide‑cure performance is validated per application.

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